5-Methyl-1,4-oxazepane is a heterocyclic compound characterized by a seven-membered ring containing one nitrogen and one oxygen atom. Its molecular formula is with a molecular weight of approximately 113.18 g/mol. The compound is notable for its unique oxazepane ring structure, which contributes to its potential biological activities, particularly in the field of medicinal chemistry. The compound can exist in different stereoisomeric forms, including (5S)-5-methyl-1,4-oxazepane and (5R)-5-methyl-1,4-oxazepane, each exhibiting distinct properties and activities.
5-Methyl-1,4-oxazepane is classified as a cyclic amine and falls under the broader category of oxazepanes, which are known for their neuropharmacological properties. These compounds have been studied for their potential applications in treating various neurological disorders due to their ability to interact with neurotransmitter systems .
The synthesis of 5-methyl-1,4-oxazepane typically involves multi-step organic synthesis techniques. Common methods include:
Technical details regarding these methods often involve specific reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity.
The molecular structure of 5-methyl-1,4-oxazepane features a seven-membered ring with the following characteristics:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 113.18 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
This structure contributes to its reactivity and biological activity.
5-Methyl-1,4-oxazepane undergoes various chemical reactions primarily due to its oxazepane ring. Key reactions include:
The hydrochloride salt form enhances solubility and stability, making it suitable for further chemical modifications.
The mechanism of action for 5-methyl-1,4-oxazepane involves its interaction with neurotransmitter transporters. Preliminary studies suggest that it may act as a monoamine reuptake inhibitor, enhancing the availability of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This mechanism is crucial for its potential applications in treating mood disorders .
Research indicates that compounds within this class may also exhibit neuroprotective effects and could modulate cognitive functions through their pharmacological activity.
The hydrochloride form significantly influences solubility and reactivity profiles in various environments.
5-Methyl-1,4-oxazepane has potential applications primarily in medicinal chemistry. Key uses include:
Research continues into its biological activities and potential therapeutic applications across various neurological conditions.
The construction of the 1,4-oxazepane core presents significant synthetic challenges due to the conformational flexibility of seven-membered rings and potential regiochemical complications. Several cyclization approaches have been developed to access the 5-methyl-1,4-oxazepane scaffold. Beckmann rearrangement of functionalized oximes provides a reliable pathway, where tetrahydro-2H-pyran-4-one oxime derivatives undergo ring expansion under acidic conditions to yield 7-membered lactams, which are subsequently reduced to the target oxazepanes [9]. This method offers moderate yields (65-75%) but excellent regiocontrol for methyl substitution at the 5-position.
Multicomponent reactions (MCRs) represent an efficient alternative strategy, particularly for generating structurally diverse oxazepine libraries. The Ugi three-component reaction employing 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and isocyanides enables direct assembly of complex benzoxazepino-quinazolinone hybrids in a single step with yields exceeding 90% [5]. While not directly producing the 5-methyl derivative, this methodology demonstrates the potential of MCRs for rapid scaffold generation that can be adapted for specific substitutions.
Amino alcohol cyclization remains the most straightforward approach, where N-protected-4-aminobutanol derivatives undergo intramolecular nucleophilic displacement. Critical to success is the activation of the alcohol moiety as a mesylate or tosylate, followed by base-mediated ring closure. This method delivers the unsubstituted 1,4-oxazepane core in 70-85% yield, with methylation at C5 achievable through enolate chemistry or reductive amination [4]. Stereochemical outcomes vary significantly with reaction conditions, often producing diastereomeric mixtures that require resolution.
Table 1: Cyclization Methods for 1,4-Oxazepane Core Synthesis
Method | Key Intermediate | Yield Range | Regiocontrol | Diastereoselectivity |
---|---|---|---|---|
Beckmann Rearrangement | Tetrahydro-2H-pyran-4-one oxime | 65-75% | Excellent | Moderate |
Multicomponent Reaction | Bifunctional aldehydes | 85-94% | Variable | Low |
Amino Alcohol Cyclization | Protected 4-aminobutanol | 70-85% | Good | Low to Moderate |
Ring Expansion | Oxetane derivatives | 60-70% | Excellent | High (with chiral catalysts) |
Access to enantiomerically pure 5-methyl-1,4-oxazepanes is crucial for pharmaceutical applications where stereochemistry influences biological activity. Chiral pool exploitation provides the most practical approach, with L-homoserine lactone serving as an ideal starting material. This strategy involves alkylation at C4, followed by regioselective ring opening and recyclization to install the methyl group with defined stereochemistry [7]. The stereochemical integrity of the homoserine chiral center directs the configuration at C5, yielding enantiomeric excesses >98% after crystallization.
Asymmetric catalytic desymmetrization has emerged as a powerful alternative for enantioselective oxazepane synthesis. SPINOL-derived phosphoric acids catalyze the ring expansion of 3-substituted oxetanes through dynamic kinetic resolution, producing 5-methyl-1,4-benzoxazepines with up to 94% ee [7]. Though demonstrated for benzannulated systems, this methodology is adaptable to aliphatic oxazepanes by modifying the catalyst scaffold and reaction conditions.
Solid-phase synthesis enables efficient access to enantiopure building blocks like methyl (R)-1,4-oxazepane-5-carboxylate (CAS: 2165664-99-1) and methyl (S)-1,4-oxazepane-5-carboxylate (CAS: 1779649-65-8) [6]. Fmoc-protected homoserine anchored to Wang resin undergoes diastereoselective alkylation, followed by TFA-mediated cyclization and cleavage. The stereochemical outcome depends critically on the sulfonyl protecting group, with 4-nitrobenzenesulfonyl derivatives providing optimal stereocontrol (dr up to 88:12) [7].
Table 2: Enantioselective Approaches to 5-Methyl-1,4-oxazepanes
Strategy | Chiral Controller | ee Range | Key Advantage | Limitation |
---|---|---|---|---|
Chiral Pool (Homoserine) | L-Homoserine lactone | >98% | Commercially available starting material | Requires multi-step synthesis |
Catalytic Desymmetrization | SPINOL-phosphoric acids | 88-94% | High enantioselectivity | Limited to activated oxetanes |
Solid-Phase Synthesis | Wang resin-Fmoc-HSe(TBDMS) | 72-88% | Amenable to automation | Requires specialized equipment |
Chiral Auxiliary | Oppolzer's sultam | 90-95% | Predictable stereocontrol | Extra steps for auxiliary attachment/removal |
The efficiency of amino alcohol cyclization routes to 5-methyl-1,4-oxazepanes depends critically on precursor design and reaction engineering. Steric and electronic modulation of the amino alcohol backbone significantly impacts cyclization kinetics. Introduction of α-methyl groups to the amine component reduces conformational freedom, favoring the transition state for 7-exo-tet ring closure over competitive 5-exo-tet or intermolecular reactions. Electron-withdrawing protecting groups (e.g., nosyl, tosyl) enhance nitrogen nucleophilicity, accelerating ring closure by 3-5 fold compared to carbamate-protected analogs [4].
Solvent and counterion effects profoundly influence cyclization efficiency. Polar aprotic solvents (DMF, DMSO) promote intramolecular displacement by enhancing anion solvation, while halide scavengers (AgOTf, NaBArF) mitigate halide-mediated decomposition pathways. Optimal conditions employ DMF at 80°C with silver triflate, achieving complete conversion in 2 hours versus 24 hours without additives [4].
Protecting group strategy requires careful optimization to balance stability during synthesis with facile removal post-cyclization. The trifluoroacetyl (TFA) group demonstrates particular utility, providing both steric bulk to direct stereochemistry and facile deprotection under mild basic conditions. For 5-methyl derivatives, TFA protection enables selective methylation at the less-hindered position via enolate formation, followed by reductive amination to install diverse substituents while preserving ring stereochemistry [4] [7].
Regioselective introduction of the methyl group at C5 poses significant challenges due to the competing reactivity at adjacent positions. Transition metal catalysis enables site-specific methylation through carefully designed reaction pathways. Palladium-catalyzed allylic alkylation of oxazepanone enolates with methyl acrylate installs the methyl substituent with high regiocontrol (>20:1 regioselectivity), though enantioselectivity remains moderate (60-70% ee) with standard phosphine ligands [5]. Gold nanoparticles supported on TiO₂ or Mo₂N exhibit remarkable chemoselectivity for reductive methylation, particularly in continuous flow systems where residence time optimization minimizes over-reduction [3].
Lewis acid-mediated enolate chemistry provides a metal-free alternative for methyl incorporation. Diisobutylaluminum hydride (DIBAL-H) activation of oxazepanone carbonyls facilitates regioselective deprotonation at C5, followed by trapping with methyl iodide. This approach delivers 5-methyl derivatives in 75-85% yield with diastereomeric ratios up to 4:1, varying significantly with ring substitution patterns [4] [9].
Enzymatic methylation represents an emerging approach leveraging methyltransferase enzymes. Preliminary studies demonstrate that engineered S-adenosylmethionine-dependent methyltransferases accept 1,4-oxazepane scaffolds as substrates, providing single-regioisomer products under physiological conditions. Though currently limited to specific substitution patterns, this methodology offers an environmentally benign route with excellent atom economy [5].
The transition from batch to continuous flow processing presents significant advantages for 5-methyl-1,4-oxazepane synthesis, particularly for reactions requiring precise temperature control or hazardous reagents. Heat and mass transfer characteristics differ fundamentally between reactor types. Flow reactors achieve superior heat transfer coefficients (500-1000 W/m²K versus 50-100 W/m²K for batch), enabling rapid temperature control that suppresses thermal degradation pathways. This advantage proves critical for exothermic reactions like catalytic hydrogenation, where thermal runaways in batch systems can reduce yields by 15-20% through decomposition [3] [8].
Reaction parameter optimization studies reveal distinct performance profiles between reactor configurations. Selective hydrogenation of nitro groups in methyl-substituted nitroarenes—key precursors for oxazepane synthesis—shows 8-fold higher space-time yields in flow reactors operating at 220°C and atmospheric pressure compared to batch systems at 150°C under 11 bar H₂ pressure [3]. The table below quantifies performance differences for catalytic transformations relevant to oxazepane synthesis:
Table 3: Batch vs. Flow Reactor Performance for Key Transformations
Transformation | Reactor Type | Temperature (°C) | Pressure (bar) | Space-Time Yield (mol/L·h) | Selectivity (%) |
---|---|---|---|---|---|
Nitro Group Reduction | Batch Stirred | 150 | 11 | 0.32 | 79 |
Nitro Group Reduction | Continuous Flow | 220 | 1 | 2.56 | 98 |
Reductive Amination | Batch | 70 | 3 | 0.45 | 85 |
Reductive Amination | Flow Microreactor | 90 | 5 | 3.70 | 92 |
Ring-Closing Alkylation | Batch | 80 | 1 | 0.28 | 75 |
Ring-Closing Alkylation | Tubular Flow | 120 | 20 | 1.95 | 88 |
Process intensification through flow chemistry enables synthetic routes inaccessible in batch reactors. The combination of short residence times (seconds to minutes) with elevated temperatures (150-250°C) suppresses decomposition pathways while accelerating desired reactions. This approach proves particularly valuable for multistep sequences, such as the cascade imine formation-hydrogenation for N-alkylated oxazepanes, where intermediates are unstable under prolonged batch processing [8]. Catalyst utilization efficiency increases 3-5 fold in flow systems due to the absence of headspace and improved interfacial contact.
Scale-up considerations favor flow reactors for production volumes exceeding 10 kt/a, while batch processing remains economical for smaller scales (<1 kt/a). The absence of repeated start-up/shutdown cycles in continuous operation reduces catalyst stress, extending functional lifetime by 30-50% for heterogeneous catalysts like Pd/Al₂O₃ [3]. However, flow systems require sophisticated process analytical technology (PAT) for real-time monitoring and control, increasing capital investment by 20-30% compared to batch equipment.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1